molecular formula C18H21NO3 B10972875 3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10972875
M. Wt: 299.4 g/mol
InChI Key: APIQRZWCWHUZCD-UHFFFAOYSA-N
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Description

3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a bicyclic structure with an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the indene derivative and its subsequent coupling with the bicyclic heptane structure. Common reagents used in these reactions include azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various electrophiles and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[22

Mechanism of Action

The mechanism of action for 3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of an indene derivative with a bicyclic heptane structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H21NO3/c20-17(15-12-4-5-13(8-12)16(15)18(21)22)19-14-7-6-10-2-1-3-11(10)9-14/h6-7,9,12-13,15-16H,1-5,8H2,(H,19,20)(H,21,22)

InChI Key

APIQRZWCWHUZCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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